Cas no 2138572-47-9 (3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one)
3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1158557
- 2138572-47-9
- 3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one
- 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one
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- Inchi: 1S/C10H15NO2S/c1-7-2-3-8(12)6-9(7)11-4-5-14-10(11)13/h7,9H,2-6H2,1H3
- InChI Key: UHDAZBMBHHWYBB-UHFFFAOYSA-N
- SMILES: S1CCN(C1=O)C1CC(CCC1C)=O
Computed Properties
- Exact Mass: 213.08234989g/mol
- Monoisotopic Mass: 213.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 62.7Ų
3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1158557-0.05g |
3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one |
2138572-47-9 | 0.05g |
$624.0 | 2023-06-08 | ||
| Enamine | EN300-1158557-0.1g |
3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one |
2138572-47-9 | 0.1g |
$653.0 | 2023-06-08 | ||
| Enamine | EN300-1158557-0.25g |
3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one |
2138572-47-9 | 0.25g |
$683.0 | 2023-06-08 | ||
| Enamine | EN300-1158557-0.5g |
3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one |
2138572-47-9 | 0.5g |
$713.0 | 2023-06-08 | ||
| Enamine | EN300-1158557-1.0g |
3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one |
2138572-47-9 | 1g |
$743.0 | 2023-06-08 | ||
| Enamine | EN300-1158557-2.5g |
3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one |
2138572-47-9 | 2.5g |
$1454.0 | 2023-06-08 | ||
| Enamine | EN300-1158557-5.0g |
3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one |
2138572-47-9 | 5g |
$2152.0 | 2023-06-08 | ||
| Enamine | EN300-1158557-10.0g |
3-(2-methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one |
2138572-47-9 | 10g |
$3191.0 | 2023-06-08 |
3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one
Professional Introduction to Compound with CAS No. 2138572-47-9 and Product Name: 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one
The compound with the CAS number 2138572-47-9 and the product name 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound incorporates a thiazolidinone core, which is a well-known pharmacophore in medicinal chemistry, known for its bioactivity and versatility in various biological systems.
Recent studies have highlighted the importance of thiazolidinone derivatives in the design of novel therapeutic agents. The presence of a cyclohexyl moiety in the 2-position and an oxocyclohexyl group at the 5-position introduces specific steric and electronic properties that can influence the compound's interactions with biological targets. This structural feature is particularly intriguing as it allows for selective binding to proteins and enzymes involved in critical metabolic pathways. The methyl substituent at the 2-position further modulates the electronic distribution of the molecule, enhancing its pharmacological profile.
In the realm of pharmaceutical research, the synthesis and characterization of 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one have been extensively studied to understand its potential as a lead compound. The compound's ability to modulate enzyme activity has been a focal point of interest, particularly in contexts where enzyme inhibition is desired for therapeutic benefit. For instance, studies have shown that derivatives of this class can exhibit inhibitory effects on certain kinases and proteases, which are implicated in various diseases ranging from cancer to inflammatory disorders.
The chemical synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. The use of chiral auxiliaries or asymmetric catalysis has also been explored to achieve enantiopure forms of the compound, which is crucial for evaluating its pharmacological activity without interference from racemic impurities.
From a biological perspective, the thiazolidinone core of 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one has been shown to exhibit interesting properties when interacting with biological macromolecules. This includes binding to DNA and RNA, as well as modulating protein-protein interactions. Such interactions are fundamental to many cellular processes and can be exploited for therapeutic purposes. For example, compounds that can disrupt aberrant protein-protein interactions have shown promise in treating diseases like Alzheimer's and Parkinson's by preventing the aggregation of misfolded proteins.
The potential therapeutic applications of this compound are vast and span multiple disease areas. In oncology, for instance, thiazolidinone derivatives have been investigated for their ability to inhibit tyrosine kinases that are overactive in cancer cells. Preclinical studies have demonstrated that compounds structurally related to 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one can induce apoptosis in cancer cell lines while sparing healthy cells. This selective toxicity is a desirable trait in anticancer agents and underscores the importance of structure-activity relationship studies in optimizing drug candidates.
In addition to oncology, this compound has also shown promise in addressing inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. By targeting key inflammatory pathways, thiazolidinone derivatives may offer novel therapeutic strategies. Research has indicated that compounds like 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one can modulate cytokine production and inhibit inflammatory mediator release, thereby reducing inflammation and associated symptoms.
The development of this compound also highlights the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been employed to predict how 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one interacts with biological targets at an atomic level. These simulations help researchers understand binding affinities, identify potential binding pockets on proteins, and predict side effects before conducting expensive wet-lab experiments. The integration of computational methods with experimental data has significantly accelerated the drug discovery process and improved the efficiency of lead optimization.
Future directions for research on 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one include exploring its mechanism of action in greater detail and evaluating its efficacy in preclinical models. Understanding how this compound exerts its effects at a molecular level will provide valuable insights into its therapeutic potential and guide further development efforts. Additionally, exploring analogues or derivatives of this compound may reveal new bioactivities or improve upon existing properties such as solubility or metabolic stability.
The synthesis and study of compounds like 3-(2-Methyl-5-oxocyclohexyl)-1,3-thiazolidin-2-one contribute to our broader understanding of how small molecules interact with biological systems. This knowledge is essential for designing drugs that are not only effective but also safe and well-tolerated by patients. As research continues to uncover new applications for thiazolidinone derivatives, compounds like this one are poised to play a significant role in addressing some of humanity's most pressing health challenges.
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